molecular formula C22H28O7 B1252295 Trichorabdal B CAS No. 79859-42-0

Trichorabdal B

Cat. No.: B1252295
CAS No.: 79859-42-0
M. Wt: 404.5 g/mol
InChI Key: BUJZGALXYNSLEB-YCYJFFQMSA-N
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Description

[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives and aldehydes, followed by cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its multiple functional groups allow for the attachment of various labels and tags for tracking in biological systems.

Medicine

In medicine, [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate may have potential therapeutic applications due to its bioactive properties. It could be investigated for its effects on specific molecular targets and pathways involved in disease processes.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,1’R,2’R,5R,6S,7R,9S)-2’-Formyl-7-hydroxy-1’-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3’-cyclohexane]-1’-yl]methyl acetate stands out due to its unique spirocyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial processes.

Properties

CAS No.

79859-42-0

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,1'R,2'R,5R,6S,7R,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate

InChI

InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1

InChI Key

BUJZGALXYNSLEB-YCYJFFQMSA-N

SMILES

CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C

Canonical SMILES

CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C

Synonyms

trichorabdal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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